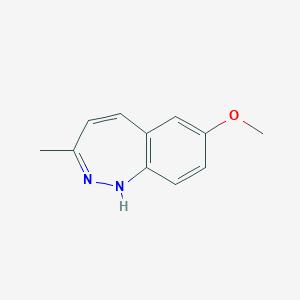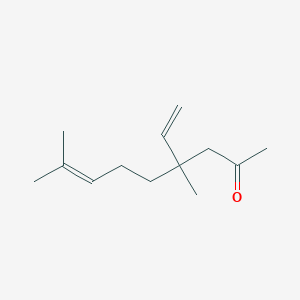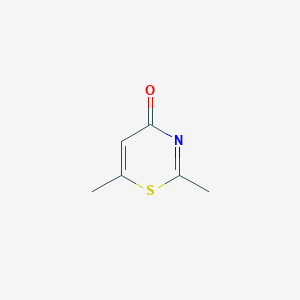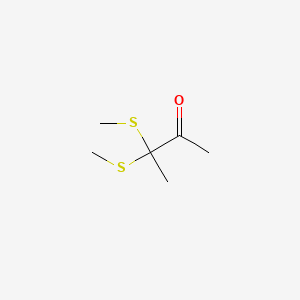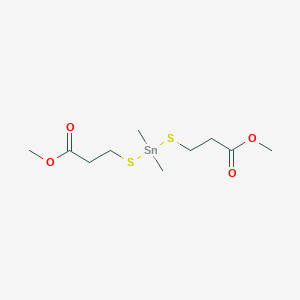![molecular formula C11H15O5P B14407538 Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester CAS No. 87600-56-4](/img/structure/B14407538.png)
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid ester group This compound is notable for its structural features, which include a phosphonic acid moiety bonded to a dimethyl ester and a 4-methoxyphenylacetyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester typically involves the Michaelis-Arbuzov reaction. This reaction entails the conversion of a trialkyl phosphite to a phosphonate ester using an alkyl halide. For instance, trimethyl phosphite can be reacted with methyl iodide to yield dimethyl methylphosphonate . The reaction conditions generally require a solvent such as toluene and a temperature range of 80-100°C.
Industrial Production Methods
Industrial production of phosphonic acid esters often employs large-scale reactors and continuous flow processes to ensure high yield and purity. The Michaelis-Arbuzov reaction is scaled up using automated systems that precisely control reaction parameters such as temperature, pressure, and reactant concentrations. This ensures consistent production quality and efficiency.
化学反応の分析
Types of Reactions
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester undergoes various chemical reactions, including:
Oxidation: This reaction can convert the phosphonate ester to a phosphonic acid derivative.
Reduction: Reduction reactions can modify the ester groups, potentially converting them to alcohols.
Substitution: Nucleophilic substitution reactions can replace the ester groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions to achieve substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield phosphonic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of functionalized phosphonates.
科学的研究の応用
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester has diverse applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of carbon-phosphorus bonds.
Biology: The compound’s structural similarity to natural phosphates makes it useful in studying enzyme mechanisms and as a potential inhibitor of phosphate-processing enzymes.
Medicine: Phosphonic acid derivatives are explored for their potential as antiviral and anticancer agents due to their ability to mimic biological phosphates.
作用機序
The mechanism by which phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester exerts its effects involves its interaction with molecular targets such as enzymes. The compound can act as a competitive inhibitor by mimicking the natural substrate of enzymes that process phosphates. This inhibition can disrupt normal enzyme function, leading to various biological effects. The pathways involved often include those related to phosphate metabolism and signal transduction.
類似化合物との比較
Similar Compounds
Dimethyl methylphosphonate: A simpler phosphonate ester used in similar applications.
Glyphosate: A widely known herbicide that also contains a phosphonic acid moiety.
Ethephon: A plant growth regulator with a phosphonic acid group.
Uniqueness
Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester is unique due to its specific structural features, which combine a phosphonic acid ester with a 4-methoxyphenylacetyl group. This combination imparts distinct chemical properties and potential for specialized applications in research and industry.
特性
CAS番号 |
87600-56-4 |
|---|---|
分子式 |
C11H15O5P |
分子量 |
258.21 g/mol |
IUPAC名 |
1-dimethoxyphosphoryl-2-(4-methoxyphenyl)ethanone |
InChI |
InChI=1S/C11H15O5P/c1-14-10-6-4-9(5-7-10)8-11(12)17(13,15-2)16-3/h4-7H,8H2,1-3H3 |
InChIキー |
RTWVMLDKXDMHRG-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)CC(=O)P(=O)(OC)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


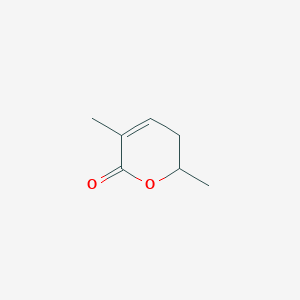
![N-[3-(2,4-Dimethylpentan-2-yl)-1,2-oxazol-5-yl]-2,6-dimethoxybenzamide](/img/structure/B14407460.png)

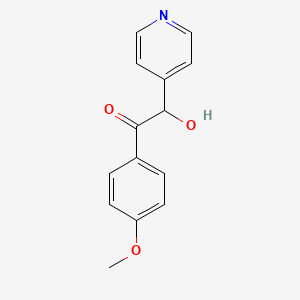
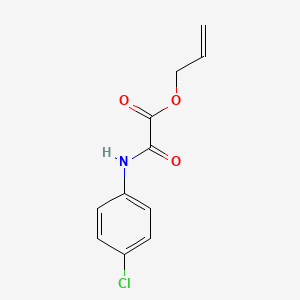
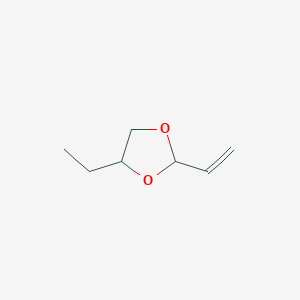
![(5S)-1,7-diazaspiro[4.4]nonane-2,8-dione](/img/structure/B14407501.png)
